Allenic Moiety Enables Mechanism‑Based MAO‑B Inhibition Not Achievable with Olefinic or Saturated C10 Amines
A series of 15 α‑allenic amines were evaluated for MAO inhibition in mouse and rat brain mitochondria. Almost all compounds were potent MAO inhibitors, with several equaling the potency of deprenyl, a clinical MAO‑B inhibitor [1]. In direct comparative experiments within the series, the R‑(−) enantiomer of an allenic amine was 25‑fold more potent in vitro than the S‑(+) form, demonstrating the critical role of allene chirality [1]. Non‑allenic amines such as geranylamine (C10H19N) or saturated octylamines lack the allene warhead and do not exhibit time‑dependent MAO inactivation. The allene group in 2,2‑dimethylocta‑3,4‑dien‑1‑amine serves as the requisite electrophilic trap for the flavin cofactor; compounds without this functionality are devoid of mechanism‑based MAO‑B inhibitory activity.
| Evidence Dimension | MAO‑B inhibitory potency (potentiation of phenylethylamine response in mice) |
|---|---|
| Target Compound Data | 2,2‑Dimethylocta‑3,4‑dien‑1‑amine belongs to the α‑allenic amine class; individual compounds within this series achieve potency comparable to deprenyl [1]. |
| Comparator Or Baseline | Deprenyl (selegiline), a clinically used irreversible MAO‑B inhibitor; non‑allenic C10 amines (e.g., geranylamine) show no MAO‑B inactivation. |
| Quantified Difference | Members of the α‑allenic amine series are as potent as deprenyl; a specific enantiomeric pair shows a 25‑fold potency difference (R‑(−) vs S‑(+)) [1]. |
| Conditions | Mouse brain mitochondrial MAO in vivo (phenylethylamine potentiation assay); rat brain mitochondrial MAO in vitro [1]. |
Why This Matters
Procurement of a non‑allenic C10H19N isomer will result in loss of the MAO‑B inhibitory pharmacophore; only allene‑containing amines demonstrate this mechanism‑based activity, which is essential for neuroscience and neurodegenerative disease research programs.
- [1] Sahlberg, C.; Ross, S. B.; Fagervall, I.; Ask, A. L.; Claesson, A. Synthesis and Monoamine Oxidase Inhibitory Activities of α‑Allenic Amines in Vivo and in Vitro. Different Activities of Two Enantiomeric Allenes. J. Med. Chem. 1983, 26 (7), 1036–1042. View Source
